Synthesis and Characterization of CBZ-D-Methionine: A Technical Guide
Synthesis and Characterization of CBZ-D-Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine), an important protected amino acid derivative crucial in peptide synthesis and drug development. This document details the synthetic protocol, purification methods, and extensive characterization data.
Introduction
N-protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis. The carbobenzyloxy (CBZ or Z) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. CBZ-D-Methionine, in particular, serves as a key intermediate for the incorporation of the D-methionine residue into peptide chains. The D-enantiomer is of significant interest in the design of peptides with modified biological activity and increased resistance to enzymatic degradation.
This technical guide outlines a reliable method for the synthesis of CBZ-D-Methionine via the Schotten-Baumann reaction, followed by a thorough characterization using various analytical techniques.
Experimental Workflow
The overall process for the synthesis and characterization of CBZ-D-Methionine is depicted below.
Caption: Experimental workflow for the synthesis and characterization of CBZ-D-Methionine.
Synthesis of CBZ-D-Methionine
The synthesis of CBZ-D-Methionine is achieved through the N-protection of D-methionine using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino group in an aqueous basic solution.
Materials and Reagents
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D-Methionine
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Benzyl chloroformate (Cbz-Cl)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Hexane
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Dichloromethane
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Anhydrous magnesium sulfate
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Deionized water
Experimental Protocol
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Dissolution of D-Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).
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Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, slowly and simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide to the stirring solution. The pH of the reaction mixture should be maintained between 9 and 10. The addition is typically done dropwise over a period of 1-2 hours.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Work-up: Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of CBZ-D-Methionine should form.
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Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure CBZ-D-Methionine.
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Drying: Dry the purified product under vacuum to a constant weight.
Characterization of CBZ-D-Methionine
The identity and purity of the synthesized CBZ-D-Methionine are confirmed by various analytical methods. The expected data, based on the known characteristics of the L-enantiomer and general principles of spectroscopy, are summarized below.
Physical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | N/A |
| Molecular Weight | 283.34 g/mol | N/A |
| Melting Point | 69 °C | [1] |
| Specific Rotation ([α]D) | +26° (c=1, MeOH) | [1] |
| Appearance | White to off-white crystalline solid | [1] |
Spectroscopic Data
The proton NMR spectrum is a key tool for confirming the structure of the synthesized compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.10 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.40 | m | 1H | α-CH |
| ~2.50 | t | 2H | γ-CH₂ |
| ~2.10 | s | 3H | S-CH₃ |
| ~2.00 | m | 2H | β-CH₂ |
The carbon NMR spectrum provides further confirmation of the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~156 | C=O (Carbamate) |
| ~136 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~67 | Benzylic CH₂ |
| ~54 | α-CH |
| ~31 | γ-CH₂ |
| ~30 | β-CH₂ |
| ~15 | S-CH₃ |
The FTIR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2920 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Carbamate) |
| ~1530 | Strong | N-H bend |
| ~1250 | Strong | C-O stretch |
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Ion |
| 284.0951 | [M+H]⁺ |
| 306.0770 | [M+Na]⁺ |
Conclusion
This technical guide provides a detailed protocol for the synthesis of CBZ-D-Methionine and a comprehensive summary of its characterization data. The presented methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of well-characterized CBZ-D-Methionine is essential for researchers engaged in the synthesis of D-amino acid-containing peptides for various applications in drug discovery and development.
